molecular formula C5H11NO3S B1599796 (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid CAS No. 85955-36-8

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid

Cat. No.: B1599796
CAS No.: 85955-36-8
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-SCSAIBSYSA-N
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Description

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a thioether group attached to a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of L-cysteine with ethylene oxide under basic conditions. The reaction proceeds as follows:

  • L-cysteine is dissolved in an aqueous solution of sodium hydroxide.
  • Ethylene oxide is slowly added to the solution while maintaining the temperature at around 0-5°C.
  • The reaction mixture is stirred for several hours until the reaction is complete.
  • The product is then isolated by acidification of the reaction mixture, followed by filtration and purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes:

  • Continuous feeding of L-cysteine and ethylene oxide into the reactor.
  • Maintaining the reaction temperature and pH within optimal ranges.
  • Continuous removal of the product to prevent side reactions and degradation.
  • Purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkylated amino acid derivatives.

Scientific Research Applications

(S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its role in metabolic pathways and its potential as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor to drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its thioether group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    L-cysteine: An amino acid with a thiol group instead of a thioether group.

    S-adenosylmethionine: A compound with a similar thioether group but with a more complex structure.

    Methionine: An amino acid with a thioether group but without the hydroxyethyl side chain.

Uniqueness: (S)-2-Amino-3-((2-hydroxyethyl)thio)propanoic acid is unique due to its combination of an amino group, a carboxyl group, and a hydroxyethyl thioether side chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry and biochemical research.

Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRVMDVLYIXJF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469562
Record name S-(2-Hydroxyethyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85955-36-8
Record name S-(2-Hydroxyethyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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